5-Hydrazinyl-2,3-diphenylpyrazine
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Overview
Description
5-Hydrazinyl-2,3-diphenylpyrazine is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-2,3-diphenylpyrazine typically involves the reaction of 2,3-diphenylpyrazine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
- Dissolve 2,3-diphenylpyrazine in ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-2,3-diphenylpyrazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazines with various functional groups.
Scientific Research Applications
5-Hydrazinyl-2,3-diphenylpyrazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Materials Science: It can be utilized in the development of novel materials with unique electronic, optical, and magnetic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It can be used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-2,3-diphenylpyrazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of biological activity. Additionally, the aromatic pyrazine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylpyrazine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
5-Chloro-2,3-diphenylpyrazine: Contains a chloro substituent instead of a hydrazinyl group, leading to different reactivity and applications.
2,5-Diphenylpyrazine: Similar structure but with different substitution pattern, affecting its chemical and biological properties.
Uniqueness
5-Hydrazinyl-2,3-diphenylpyrazine is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential for diverse applications. The hydrazinyl group allows for various chemical modifications, making the compound a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry and materials science.
Properties
CAS No. |
6969-74-0 |
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Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
(5,6-diphenylpyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C16H14N4/c17-20-14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H,17H2,(H,19,20) |
InChI Key |
ZACOKXCMPYTIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)NN |
Origin of Product |
United States |
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